molecular formula C6H12OS B3055524 trans-4-Mercaptocyclohexanol CAS No. 6522-35-6

trans-4-Mercaptocyclohexanol

Cat. No.: B3055524
CAS No.: 6522-35-6
M. Wt: 132.23 g/mol
InChI Key: ZJKPLBPNTLTOBE-UHFFFAOYSA-N
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Description

trans-4-Mercaptocyclohexanol: is an organic compound with the molecular formula C6H12OS. It is a thiol derivative of cyclohexanol, characterized by the presence of a mercapto group (-SH) at the trans-4 position on the cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale catalytic processes that ensure high yield and purity. These methods are designed to be cost-effective and efficient, utilizing readily available starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-4-Mercaptocyclohexanol involves its interaction with various molecular targets and pathways. The mercapto group (-SH) is highly reactive and can form covalent bonds with other molecules, leading to the formation of stable products. This reactivity is exploited in various chemical and biological processes .

Comparison with Similar Compounds

Biological Activity

trans-4-Mercaptocyclohexanol (C6H12OS) is a sulfur-containing organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, cytotoxicity, and applications in organic synthesis, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a hydroxyl group (-OH) and a thiol group (-SH) attached to the fourth carbon. This structural arrangement imparts unique chemical properties that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and related thiol compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:

CompoundPathogenMIC (µg/mL)
This compoundAcinetobacter baumannii32
Candida albicans0.25
Staphylococcus aureus8-64
Escherichia coli16

These results indicate that this compound exhibits significant antibacterial activity, particularly against Acinetobacter baumannii and Staphylococcus aureus , as well as antifungal activity against Candida albicans .

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on human cell lines. A study reported moderate cytotoxicity against human embryonic kidney cells (HEK-293) at concentrations above 32 µg/mL, suggesting that while it may be effective as an antimicrobial agent, caution is warranted regarding its use due to potential toxicity .

The biological activity of this compound can be attributed to its ability to interact with cellular components through thiol-disulfide exchange reactions. This interaction may disrupt cellular processes in pathogens, leading to growth inhibition. The presence of the hydroxyl group may also enhance solubility and bioavailability, contributing to its efficacy .

Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be transformed into various derivatives through reactions such as alkylation and oxidation. For instance, cyclohexanethiols derived from this compound have been utilized in the preparation of more complex organic molecules, demonstrating its utility beyond biological applications .

Case Studies

  • Antimicrobial Efficacy : A study conducted on monoterpene thiols, including this compound, demonstrated their ability to inhibit the growth of multiple bacterial strains. The findings suggested that modifications in the thiol structure could enhance antimicrobial potency .
  • Cytotoxicity Assessment : Another research project focused on evaluating the cytotoxic effects of various thiols on HEK-293 cells. The results indicated that while some thiols exhibited low toxicity, others, including this compound, showed moderate cytotoxicity at higher concentrations .

Properties

IUPAC Name

4-sulfanylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c7-5-1-3-6(8)4-2-5/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKPLBPNTLTOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619738
Record name 4-Sulfanylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6522-35-6
Record name 4-Sulfanylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-4-Mercaptocyclohexanol
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trans-4-Mercaptocyclohexanol
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